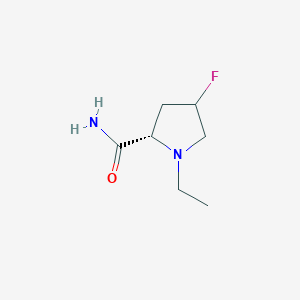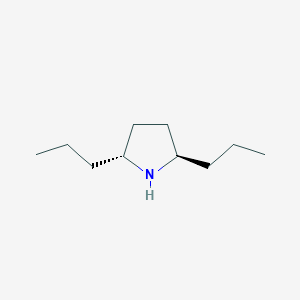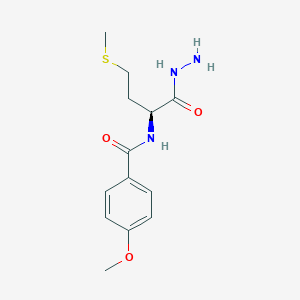
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinocarbonyl group, a methylsulfanyl group, and a methoxy-benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinocarbonyl intermediate: This step involves the reaction of a suitable hydrazine derivative with a carbonyl compound under controlled conditions.
Introduction of the methylsulfanyl group: The intermediate is then reacted with a methylsulfanyl reagent, such as methylthiol, in the presence of a suitable catalyst.
Coupling with 4-methoxy-benzamide: The final step involves the coupling of the intermediate with 4-methoxy-benzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazinocarbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
科学的研究の応用
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-chloro-benzamide: Similar structure but with a chloro group instead of a methoxy group.
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-hydroxy-benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties.
特性
分子式 |
C13H19N3O3S |
|---|---|
分子量 |
297.38 g/mol |
IUPAC名 |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C13H19N3O3S/c1-19-10-5-3-9(4-6-10)12(17)15-11(7-8-20-2)13(18)16-14/h3-6,11H,7-8,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
InChIキー |
PUXLDTOKOFYYKS-NSHDSACASA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)N[C@@H](CCSC)C(=O)NN |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


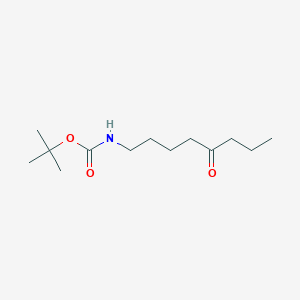
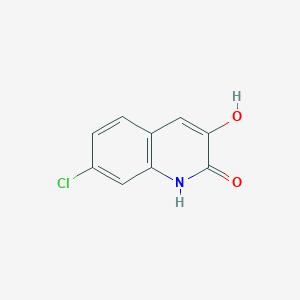
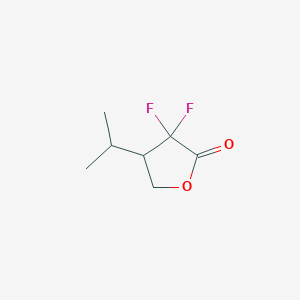


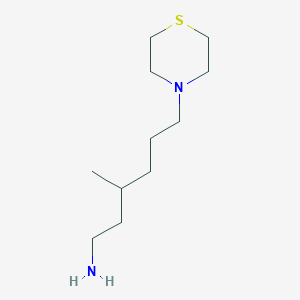

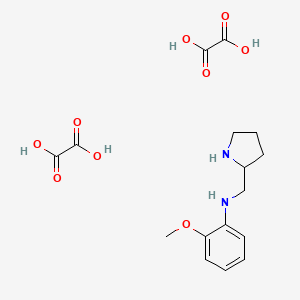


![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
